2-Allyl-6-([1,2,4]triazol-4-ylaminomethyl)-phenol
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Overview
Description
2-Allyl-6-([1,2,4]triazol-4-ylaminomethyl)-phenol is a compound that features a phenolic structure with an allyl group and a triazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-6-([1,2,4]triazol-4-ylaminomethyl)-phenol typically involves the formation of the triazole ring followed by its attachment to the phenolic structure. One common method involves the use of 3-amino-1,2,4-triazole as a starting material. The synthetic route may include steps such as N-alkylation, C-alkylation, and N-hydroxylation .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Allyl-6-([1,2,4]triazol-4-ylaminomethyl)-phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The allyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the phenolic group would yield quinones, while substitution reactions involving the allyl group could lead to various substituted derivatives .
Scientific Research Applications
2-Allyl-6-([1,2,4]triazol-4-ylaminomethyl)-phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antifungal and antibacterial properties.
Medicine: Explored for its potential use in developing new therapeutic agents due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Allyl-6-([1,2,4]triazol-4-ylaminomethyl)-phenol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds also feature a triazole ring but differ in the position of nitrogen atoms.
Phenolic compounds: Compounds with a phenolic structure but different substituents.
Allyl-substituted compounds: Compounds with an allyl group attached to different core structures
Uniqueness
2-Allyl-6-([1,2,4]triazol-4-ylaminomethyl)-phenol is unique due to the combination of its phenolic, allyl, and triazole functionalities. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
CAS No. |
732248-42-9 |
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Molecular Formula |
C12H14N4O |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
2-prop-2-enyl-6-[(1,2,4-triazol-4-ylamino)methyl]phenol |
InChI |
InChI=1S/C12H14N4O/c1-2-4-10-5-3-6-11(12(10)17)7-15-16-8-13-14-9-16/h2-3,5-6,8-9,15,17H,1,4,7H2 |
InChI Key |
FXWCABMJCVXJPX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)CNN2C=NN=C2)O |
solubility |
26.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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